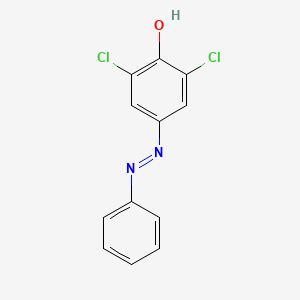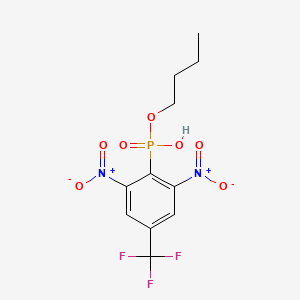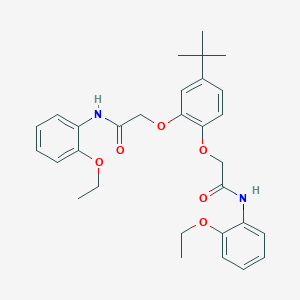
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a methylbenzoyl group, and an ethoxybenzoate group, making it a subject of interest for researchers in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the naphthyl and methylbenzoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, benzoyl chlorides, and ethoxybenzoic acid. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the presence of suitable substituents and reaction conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Methoxy-4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
882046-87-9 |
|---|---|
Molekularformel |
C28H24N2O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O4/c1-3-33-22-15-12-21(13-16-22)28(32)34-26-17-14-20-9-5-7-11-24(20)25(26)18-29-30-27(31)23-10-6-4-8-19(23)2/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+ |
InChI-Schlüssel |
KFHOQOHWNPHSOT-RDRPBHBLSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)
